molecular formula C26H25ClN4O5S B11444958 N-(2-chlorobenzyl)-6-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

N-(2-chlorobenzyl)-6-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

Cat. No.: B11444958
M. Wt: 541.0 g/mol
InChI Key: NCEXNEJEONGOKC-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative characterized by a 2-chlorobenzyl group at the N-position of the hexanamide chain and a 4-nitrobenzyl substituent on the pyrimidine ring. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications .

Properties

Molecular Formula

C26H25ClN4O5S

Molecular Weight

541.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C26H25ClN4O5S/c27-21-7-4-3-6-19(21)16-28-23(32)8-2-1-5-14-29-25(33)24-22(13-15-37-24)30(26(29)34)17-18-9-11-20(12-10-18)31(35)36/h3-4,6-7,9-13,15H,1-2,5,8,14,16-17H2,(H,28,32)

InChI Key

NCEXNEJEONGOKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-6-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring followed by its attachment to the thieno[3,2-d]pyrimidine core.

    Attachment of the chlorophenylmethyl group: This step involves the chlorination of a phenyl ring followed by its attachment to the core structure.

    Formation of the hexanamide side chain: This involves the reaction of the intermediate compound with a hexanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-6-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-6-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-6-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds to the active site or allosteric site, thereby modulating the activity of the target. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Pharmacological and Physicochemical Variations

Compound A: N-(2-chlorobenzyl)-6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

  • Key Difference : Replaces the 4-nitrobenzyl group with a 3,3-dimethyl-2-oxobutyl substituent.
  • Impact: The oxobutyl group introduces steric bulk and ketone functionality, reducing electron-withdrawing effects compared to the nitro group. This may decrease binding affinity to targets reliant on charge-transfer interactions.

Compound B: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)

  • Key Features: A thiazolo-pyrimidine core with a 4-cyanobenzylidene group.
  • Comparison: The cyano group is less electron-withdrawing than nitro but enhances dipole interactions. Spectral Data: IR peaks at 2,209 cm⁻¹ (CN) and melting point of 213–215°C, suggesting higher crystallinity than the target compound .

Compound C: 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (4)

  • Key Features: Chromeno-pyrimidine scaffold with dual 2-chlorophenyl groups.
  • Comparison :
    • The chromene ring increases planarity, favoring π-π stacking with aromatic residues in enzyme active sites.
    • Dual chloro substituents amplify lipophilicity, which may correlate with higher cytotoxicity .

Physicochemical and ADME Profiles

  • LogP Predictions: Target Compound: Predicted LogP ~4.2 (high due to nitro and chloro groups). Compound 11b: LogP ~3.8 (lower due to polar cyano group) .
  • This contrasts with cyano or methylfuryl groups, which are more metabolically stable .

Biological Activity

N-(2-chlorobenzyl)-6-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a complex organic compound with potential therapeutic applications due to its unique molecular structure and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H25ClN4O5S
  • Molecular Weight : 541.0 g/mol
  • IUPAC Name : N-[(2-chlorophenyl)methyl]-6-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

This compound features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The binding to these targets can modulate their activity through competitive inhibition or allosteric modulation.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity :
    • Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures demonstrated IC50 values in the micromolar range against various cancer cell lines .
  • Enzyme Inhibition :
    • The compound has potential as an inhibitor of cytochrome P450 enzymes (CYPs), particularly CYP3A4. Inhibition of CYPs is significant in drug metabolism and can lead to drug-drug interactions .
  • Antiviral Activity :
    • Some derivatives have shown antiviral properties against respiratory syncytial virus (RSV), with EC50 values indicating effective viral plaque reduction .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation of cancer cells
CYP InhibitionPotential inhibitor of CYP3A4
AntiviralEffective against RSV with low EC50 values

Case Study Example

In a study evaluating the effects of related thieno[3,2-d]pyrimidine derivatives on cancer cells, it was found that certain modifications at the benzyl position significantly enhanced cytotoxicity. The most effective compounds exhibited IC50 values ranging from 0.8 µM to 12 µM against various cancer cell lines .

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